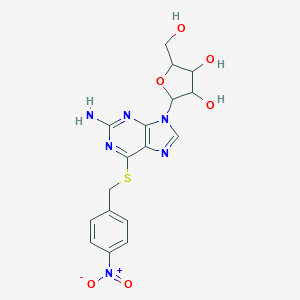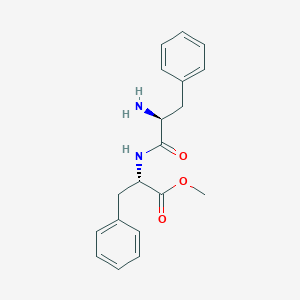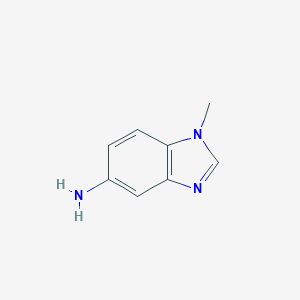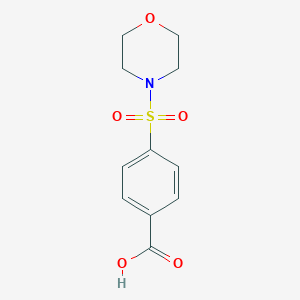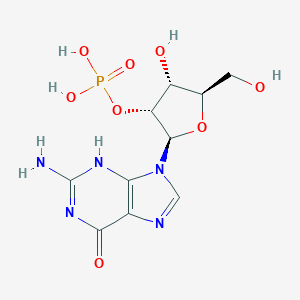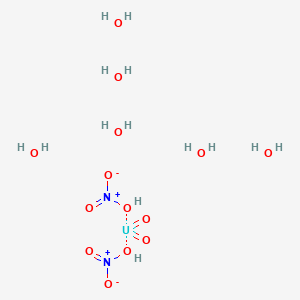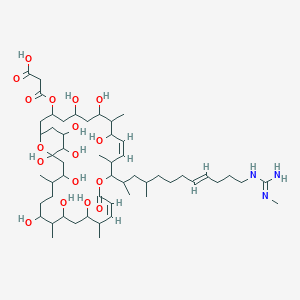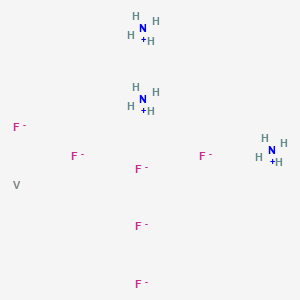
Benzenesulfonic acid, dodecyl-, compd. with 1,2-ethanediamine (2:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonic acid, dodecyl-, compd. with 1,2-ethanediamine (2:1) is a chemical compound commonly known as SDS-EDTA. It is a surfactant used in various biochemical and biophysical experiments due to its ability to solubilize and denature proteins. SDS-EDTA is a powerful tool used in the study of protein structure, function, and interactions.
作用機序
SDS-EDTA works by disrupting the non-covalent interactions that hold proteins together. The dodecylbenzenesulfonic acid component of SDS-EDTA binds to hydrophobic regions of the protein, causing it to unfold and become denatured. The EDTA component of SDS-EDTA chelates metal ions that may be required for protein stability, further destabilizing the protein.
Biochemical and Physiological Effects
SDS-EDTA has no known biochemical or physiological effects on humans. However, it is important to handle it with care as it is a strong irritant and can cause skin and eye irritation.
実験室実験の利点と制限
The advantages of using SDS-EDTA in lab experiments include its ability to solubilize and denature proteins, allowing for their separation and analysis. It is also relatively inexpensive and easy to use. However, SDS-EDTA has some limitations, including its potential to cause protein aggregation and its inability to fully solubilize some proteins.
将来の方向性
There are several future directions for the use of SDS-EDTA in scientific research. One area of interest is the development of new methods for protein solubilization and denaturation that are more effective and have fewer limitations. Another area of interest is the use of SDS-EDTA in the study of protein-protein interactions and the development of new techniques for detecting and analyzing these interactions. Additionally, there is potential for the use of SDS-EDTA in drug discovery and development, particularly in the identification of new drug targets and the characterization of drug-protein interactions.
合成法
SDS-EDTA is synthesized by reacting dodecylbenzenesulfonic acid with 1,2-ethanediamine in a 2:1 ratio. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is purified by precipitation with a solvent such as acetone or ethanol.
科学的研究の応用
SDS-EDTA is widely used in scientific research, particularly in the field of biochemistry. It is used to solubilize and denature proteins, allowing for their separation by size and charge in techniques such as SDS-PAGE and isoelectric focusing. SDS-EDTA is also used in protein crystallization studies and in the determination of protein-ligand interactions.
特性
CAS番号 |
12068-06-3 |
|---|---|
製品名 |
Benzenesulfonic acid, dodecyl-, compd. with 1,2-ethanediamine (2:1) |
分子式 |
C38H68N2O6S2 |
分子量 |
713.1 g/mol |
IUPAC名 |
2-dodecylbenzenesulfonic acid;ethane-1,2-diamine |
InChI |
InChI=1S/2C18H30O3S.C2H8N2/c2*1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;3-1-2-4/h2*12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);1-4H2 |
InChIキー |
OBOMOOHOEUDBGX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.C(CN)N |
正規SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.C(CN)N |
その他のCAS番号 |
12068-06-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



